molecular formula C16H17F2N3 B2726982 N-[(2,5-difluorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine CAS No. 2415624-63-2

N-[(2,5-difluorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine

Cat. No. B2726982
CAS RN: 2415624-63-2
M. Wt: 289.33
InChI Key: RSXGYFZQDFAPDL-UHFFFAOYSA-N
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Description

Azetidines are a class of organic compounds with a four-membered heterocyclic ring structure. The compound you’re asking about is a derivative of azetidine, with additional functional groups including a pyridin-2-yl group and a 2,5-difluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The azetidine ring provides a rigid structure, while the pyridin-2-yl and 2,5-difluorophenyl groups could contribute to the compound’s reactivity and potential biological activity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Azetidines, for example, are known to participate in various chemical reactions, including ring-opening reactions .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some pyrimidinamine derivatives (which also contain a pyridin-2-yl group) have been found to exhibit anti-fibrotic activities .

Future Directions

Research into azetidine derivatives and related compounds is ongoing, with potential applications in medicinal chemistry and other fields . Further studies could explore the synthesis, characterization, and potential uses of this specific compound.

properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-N-methyl-1-pyridin-2-ylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3/c1-20(9-12-8-13(17)5-6-15(12)18)14-10-21(11-14)16-4-2-3-7-19-16/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXGYFZQDFAPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)F)F)C2CN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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